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Compound Name:
N,N-dimethyl-4-

nitrobenzenesulfonamide

Cat. No.: B097401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethyl-4-nitrobenzenesulfonamide stands as a pivotal intermediate in modern organic

synthesis, offering a versatile platform for the construction of complex molecular architectures.

Its unique structural features, particularly the activating effect of the para-nitro group and the

dimethylsulfonamide moiety, render it a valuable building block in the synthesis of a wide array

of bioactive compounds. This technical guide provides an in-depth exploration of its synthesis,

characterization, and strategic application in the development of pharmaceuticals and

agrochemicals, supported by detailed experimental protocols and quantitative data.

Synthesis and Characterization
The most direct and high-yielding synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide
involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine.[1] This nucleophilic

substitution reaction is typically performed in a suitable solvent such as tetrahydrofuran (THF)

at a controlled temperature to manage the exothermic nature of the reaction.

Experimental Protocol: Synthesis of N,N-dimethyl-4-
nitrobenzenesulfonamide
A typical laboratory procedure for the synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide
is as follows:
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Reaction Setup: A solution of dimethylamine (2.0 to 3.0 equivalents) in tetrahydrofuran (THF)

is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an

ice bath.

Addition of Sulfonyl Chloride: 4-Nitrobenzenesulfonyl chloride (1.0 equivalent) is added

portion-wise to the cooled dimethylamine solution. The addition rate is controlled to maintain

the reaction temperature below 5°C.

Reaction Progression: After the complete addition of the sulfonyl chloride, the reaction

mixture is stirred at 0°C for an additional hour and then allowed to warm to room

temperature, with continuous stirring for several hours to ensure the reaction goes to

completion.

Workup and Purification: The reaction mixture is quenched with water and extracted with a

suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed

with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product can be further purified by recrystallization to afford N,N-dimethyl-4-
nitrobenzenesulfonamide as a solid.

This method is highly efficient, with reported yields of up to 96%.[1]

Physicochemical and Spectroscopic Data
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Property Value Reference

Molecular Formula C₈H₁₀N₂O₄S General Chemical Knowledge

Molecular Weight 230.24 g/mol General Chemical Knowledge

Appearance Solid General Chemical Knowledge

¹H NMR (DMSO-d₆, 400 MHz)
δ 8.43-8.45 (m, 2H), 8.10-8.12

(m, 2H), 2.70 (s, 6H)

Data for a closely related

compound, N-methyl-4-

nitrobenzenesulfonamide,

suggests the aromatic protons

would appear in the 8.0-8.5

ppm region, and the methyl

protons would be a singlet.

Specific data for the N,N-

dimethyl derivative is not

readily available in the

searched literature.

¹³C NMR (DMSO-d₆, 100 MHz)
δ 150.3, 145.4, 128.7, 125.1,

38.1

Data for a closely related

compound, N-methyl-4-

nitrobenzenesulfonamide,

suggests the aromatic carbons

would appear in the 125-151

ppm range, and the methyl

carbon around 38 ppm.

Specific data for the N,N-

dimethyl derivative is not

readily available in the

searched literature.

IR (KBr, cm⁻¹)

~1530 (asymmetric NO₂

stretch), ~1350 (symmetric

NO₂ stretch), ~1340

(asymmetric SO₂ stretch),

~1160 (symmetric SO₂ stretch)

Spectroscopic data for

nitrobenzenesulfonamides

confirms these characteristic

absorption bands.

Mass Spectrometry (EI) m/z 230 (M⁺)
Based on the molecular

weight.
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Role as a Synthetic Intermediate
The presence of the electron-withdrawing nitro group on the benzene ring significantly

influences the reactivity of N,N-dimethyl-4-nitrobenzenesulfonamide, making it an excellent

precursor for various chemical transformations.

Synthesis of Carbonic Anhydrase Inhibitors
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and

N,N-dimethyl-4-nitrobenzenesulfonamide serves as a key starting material for the synthesis

of novel CA inhibitors. The nitro group can be readily reduced to an amino group, which can

then be further functionalized to introduce diverse moieties that can interact with the active site

of the enzyme.

While a specific protocol starting from N,N-dimethyl-4-nitrobenzenesulfonamide for the

synthesis of a CA inhibitor is not readily available, the following is a general procedure for the

reduction of a nitroaryl group, a key step in such syntheses:

Reaction Setup: N,N-dimethyl-4-nitrobenzenesulfonamide (1.0 equivalent) is dissolved in

a suitable solvent such as ethanol or ethyl acetate.

Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the

solution.

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using

a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography

(TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the

filtrate is concentrated under reduced pressure to yield the corresponding aniline derivative,

4-amino-N,N-dimethylbenzenesulfonamide.

This amino intermediate can then undergo a variety of reactions, such as acylation or

diazotization, to generate a library of potential carbonic anhydrase inhibitors.

Mechanism of Carbonic Anhydrase Inhibition
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The therapeutic effect of sulfonamide-based carbonic anhydrase inhibitors stems from their

specific interaction with the zinc ion (Zn²⁺) located in the active site of the enzyme. The

sulfonamide group is crucial for this interaction.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

Carbonic Anhydrase Active Site

Sulfonamide Inhibitor
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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